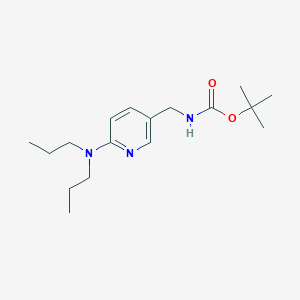
tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate is an organic compound with a molecular weight of 307.4 g/mol. It is known for its versatility and high purity, making it suitable for specialized applications . This compound is characterized by the presence of a tert-butyl group, a dipropylamino group, and a pyridinylmethyl carbamate moiety.
Métodos De Preparación
The synthesis of tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a pyridinylmethyl derivative under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure high yield and purity . Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production .
Análisis De Reacciones Químicas
tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (6-methylpyridin-3-yl)carbamate: This compound has a similar structure but lacks the dipropylamino group, which may affect its reactivity and applications.
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate:
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound features a piperazine ring, which may influence its biological activity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C17H29N3O2 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
tert-butyl N-[[6-(dipropylamino)pyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C17H29N3O2/c1-6-10-20(11-7-2)15-9-8-14(12-18-15)13-19-16(21)22-17(3,4)5/h8-9,12H,6-7,10-11,13H2,1-5H3,(H,19,21) |
Clave InChI |
NCMYDVIGLUCQQN-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=NC=C(C=C1)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Methoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11792481.png)

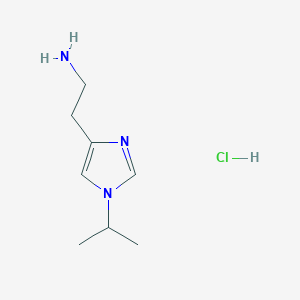
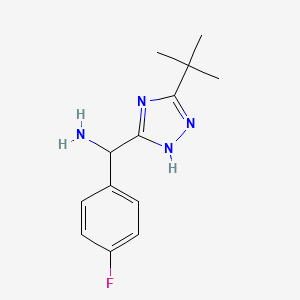
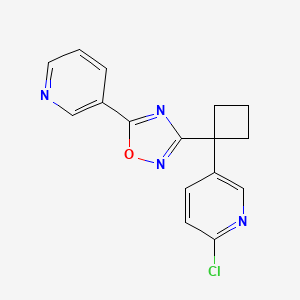
![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11792518.png)

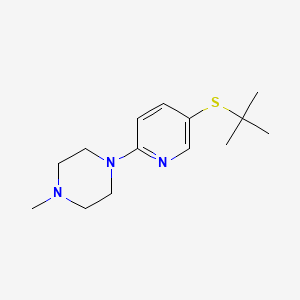
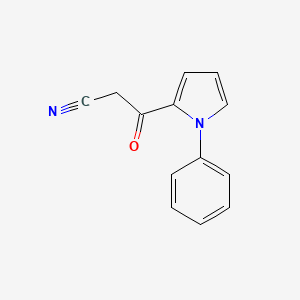
![3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11792548.png)

![3-(5-Methyl-6-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11792553.png)

